Ethyl methylphosphonate
Overview
Description
Ethyl methylphosphonate (EMPA) is an organophosphorus compound with the linear formula CH3P(O)(OH)OC2H5 . It is used in the analytical determination of nerve agent metabolites in biomedical and human urine samples . It also plays a role in the detoxification of chemical warfare agents by metal-organic framework CuBTC using NMR spectroscopy .
Synthesis Analysis
EMPA can be synthesized through various methods. One approach involves the use of a prevalent palladium catalyst, Pd(PPh3)4, for a quantitative cross-coupling of various H-phosphonate diesters with aryl and vinyl halides . Another method involves the conversion of phosphonate alkyl esters to phosphonic acids through microwave-assisted BTMS dealkylation .Molecular Structure Analysis
The molecular formula of EMPA is C3H9O3P, and it has a molecular weight of 124.08 . The structure of EMPA can be viewed using Java or Javascript .Chemical Reactions Analysis
EMPA undergoes photocatalytic degradation when adsorbed on a powdery TiO2 film under UV irradiation in ambient conditions . The adsorbed EMPA is decomposed into methyl phosphonic acid and phosphoric acid .Physical And Chemical Properties Analysis
EMPA is a liquid with a refractive index of n20/D 1.426 (lit.) and a density of 1.172 g/mL at 25 °C (lit.) . It has a molecular weight of 124.08 .Scientific Research Applications
Hydrolysis and Dealkylation
Ethyl Methylphosphonate is used in the study of hydrolysis and dealkylation processes. These processes are important in the preparation of phosphinic and phosphonic acids from their esters, phosphinates, and phosphonates . The hydrolysis can take place under both acidic and basic conditions .
Photocatalytic Reactions
Ethyl Methylphosphonate is used in photocatalytic reactions. It has been experimentally investigated for adsorption and photocatalytic degradation on powdery TiO2 film using attenuated total reflection-infrared Fourier transform spectroscopy (ATR-FTIR) in ambient condition . The photocatalytic reaction of Ethyl Methylphosphonate at the surface of TiO2 photocatalyst has been elucidated .
Antibiotic and Antiviral Agents
Phosphonates, including Ethyl Methylphosphonate, have applications as antibiotic and antiviral agents . They are known for their biological activity and are used in the treatment of various infections .
Chelating Agents in Imaging
Phosphonates are used as chelating agents in imaging . They have the ability to form stable complexes with metal ions, which is useful in various imaging techniques .
Catalysts
Phosphonates are used as catalysts in various chemical reactions . They can enhance the rate of reaction and increase the yield of products .
Components of Polymers
Phosphonates are used in the production of polymers . They are used in paints and adhesives, among many other applications .
Ion Exchange Materials
Phosphonates are used as ion exchange materials . They have the ability to exchange ions with the surrounding medium without changing their structure .
Decontamination of Chemical Warfare Agents
Ethyl Methylphosphonate is used in the study of decontamination of chemical warfare agents (CWA’s) and CWA simulants . The photocatalytic reaction of Ethyl Methylphosphonate with TiO2 has been studied for this purpose .
Mechanism of Action
Target of Action
Phosphonates, in general, are known to bind tightly to di- and trivalent metal ions, which is useful in water softening .
Mode of Action
Phosphonates are known to mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Biochemical Pathways
Phosphonates are known to be involved in various biological pathways, including the biosynthesis of cholesterol, angiotensin-converting enzyme inhibitors, and bisphosphonates for the treatment of osteoporosis .
Pharmacokinetics
The development of prodrugs of phosphonate, phosphinate, and phosphate functional groups has been explored to improve their physicochemical properties, membrane permeability, oral bioavailability, and drug targeting .
Result of Action
Phosphonates, in general, are known to inhibit metabolic enzymes, which can lead to specific biological activity .
Action Environment
The stability and efficacy of phosphonates can be influenced by factors such as ph, temperature, and the presence of metal ions .
Safety and Hazards
EMPA is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, meaning it is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
ethoxy(methyl)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O3P/c1-3-6-7(2,4)5/h3H2,1-2H3,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZOPKFMKMAWLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862761 | |
Record name | Ethyl hydrogen methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | Ethyl methylphosphonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15536 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | Ethyl methylphosphonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15536 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1832-53-7 | |
Record name | Ethyl methylphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001832537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl hydrogen methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl methylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL METHYLPHOSPHONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/921S33S5Y5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Ethyl methylphosphonic acid (EMPA) has the molecular formula C3H9O3P and a molecular weight of 124.08 g/mol.
A: Researchers frequently employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , ], Liquid Chromatography-Mass Spectrometry (LC-MS) [, , ], Nuclear Magnetic Resonance (NMR) [, , , , , , ], and Infrared Spectroscopy (IR) [, , ] to identify and characterize EMPA.
A: EMPA is a primary hydrolysis product of the nerve agent VX [, , , , , , , , ]. It forms when VX reacts with water, breaking down the more toxic parent compound.
A: Common co-products found with EMPA during VX degradation include methylphosphonic acid (MPA) [, , , ], 2-(diisopropylamino)ethanethiol (DESH) [, ], and bis(S-2-diisopropylaminoethane) {(DES)2} [].
A: Several methods are under investigation for EMPA remediation. These include immobilization within Portland cement [], oxidative degradation using bleaching powder [], and treatment with ultraviolet light and hydrogen peroxide [].
ANone: Detecting trace amounts of EMPA requires highly sensitive and selective analytical methods. Challenges include the presence of interfering compounds in complex environmental matrices and the need for efficient extraction techniques.
A: Researchers employ techniques like solid-phase extraction [] and derivatization followed by GC-MS or LC-MS [, ] to improve sensitivity and selectivity. Additionally, using high-resolution mass spectrometry (HRMS) enhances the accuracy and reliability of EMPA detection [, ].
A: Analytical method validation is crucial to ensure the accuracy, precision, and reliability of EMPA measurements. Validation procedures involve determining parameters such as the limit of detection, limit of quantitation, linearity, and recovery to demonstrate the method's fitness for purpose [, ].
A: Studies have shown that EMPA readily adsorbs onto materials like concrete and activated carbon [, ]. This adsorption can impact the degradation rate of VX and the formation of degradation products.
A: While not widely used, research suggests that EMPA's interaction with cement hydration processes could have potential implications for immobilizing hazardous waste [].
A: Yes, research indicates that EMPA can act as a catalyst in certain reactions. For example, EMPA has been found to autocatalyze the degradation of VX on silica sand, demonstrating its ability to influence chemical processes even at low concentrations [].
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